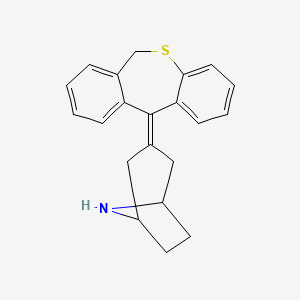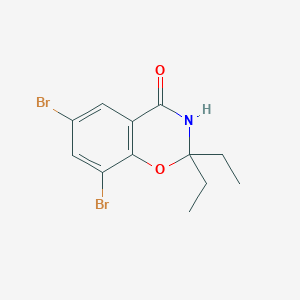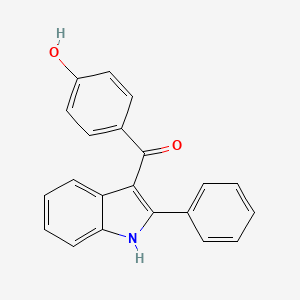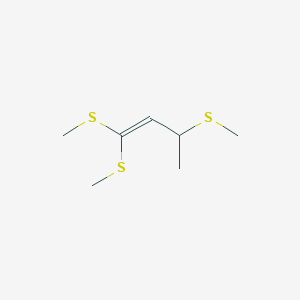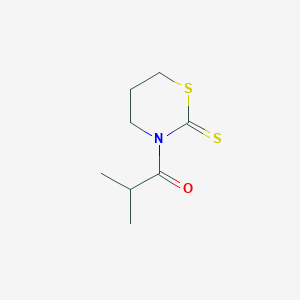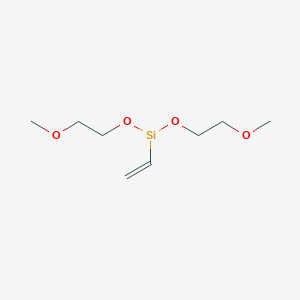
CID 21612067
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2-cyanoacetamide is synthesized through the bromination of cyanoacetamide. The reaction involves the addition of bromine to cyanoacetamide under controlled conditions to ensure the formation of the desired product. The reaction typically takes place in an organic solvent, such as acetonitrile, at a temperature range of 0-5°C to control the exothermic nature of the bromination process.
Industrial Production Methods
In industrial settings, the production of 2,2-Dibromo-2-cyanoacetamide involves large-scale bromination reactors equipped with temperature control systems. The process is optimized to maximize yield and purity while minimizing by-products. The final product is then purified through crystallization or distillation techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-2-cyanoacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less brominated or non-brominated forms.
Substitution: The bromine atoms in 2,2-Dibromo-2-cyanoacetamide can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Brominated derivatives with varying degrees of bromination.
Reduction: Less brominated or non-brominated cyanoacetamide derivatives.
Substitution: Hydroxylated or aminated cyanoacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-2-cyanoacetamide has a wide range of scientific research applications:
Biology: Studied for its antimicrobial properties and its effects on microbial growth and biofilm formation.
Medicine: Investigated for its potential use as an antimicrobial agent in medical devices and pharmaceuticals.
Wirkmechanismus
The antimicrobial activity of 2,2-Dibromo-2-cyanoacetamide is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with the cell membrane, causing increased permeability and leakage of cellular contents. Additionally, it inhibits key enzymes involved in microbial metabolism, leading to cell death. The molecular targets include membrane proteins and enzymes critical for microbial survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-nitropropane-1,3-diol: Another brominated antimicrobial agent used in similar applications.
1,3-Dibromo-5,5-dimethylhydantoin: A brominated compound with antimicrobial properties used in water treatment and disinfection.
Bromochlorodimethylhydantoin: A halogenated compound with broad-spectrum antimicrobial activity.
Uniqueness
2,2-Dibromo-2-cyanoacetamide is unique due to its high efficacy as an antimicrobial agent and its versatility in various industrial applications. Its stability in different formulations and its ability to act as a preservative in challenging environmental conditions make it a valuable compound in multiple sectors .
Eigenschaften
Molekularformel |
C8H17O4Si |
|---|---|
Molekulargewicht |
205.30 g/mol |
InChI |
InChI=1S/C8H17O4Si/c1-4-13(11-7-5-9-2)12-8-6-10-3/h4H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
JMDLZLREFJTPBV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCO[Si](C=C)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



